molecular formula C32H23ClN7Na3O11S3 B14475682 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt CAS No. 72214-18-7

2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt

Cat. No.: B14475682
CAS No.: 72214-18-7
M. Wt: 882.2 g/mol
InChI Key: GWZGQKXBZOLBKS-UHFFFAOYSA-K
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Description

2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps The process typically starts with the sulfonation of anthracene to introduce the sulfonic acid group This is followed by nitration and reduction to introduce the amino group

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The anthracene backbone can be oxidized to form anthraquinone derivatives.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The sulfonic acid and amino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst and sodium borohydride.

    Substitution: Common reagents include halogens and sulfonating agents.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, aminoanthracene derivatives, and substituted anthracene derivatives.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt is used in a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Used as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules, making it useful in various biochemical assays. The triazine ring and chlorinated phenyl groups contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt makes it particularly useful in applications requiring strong interactions with biomolecules and high stability under various conditions.

Properties

CAS No.

72214-18-7

Molecular Formula

C32H23ClN7Na3O11S3

Molecular Weight

882.2 g/mol

IUPAC Name

trisodium;1-amino-4-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C32H26ClN7O11S3.3Na/c1-13-25(35-19-12-21(53(46,47)48)24(34)23-22(19)27(41)16-8-4-5-9-17(16)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)36-18-10-6-7-11-20(18)52(43,44)45;;;/h4-12,35H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,36,37,38,39,40);;;/q;3*+1/p-3

InChI Key

GWZGQKXBZOLBKS-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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